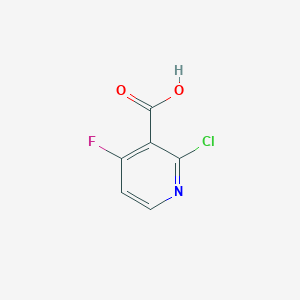

2-Chloro-4-fluoronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDFQGOVWALHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695954 | |

| Record name | 2-Chloro-4-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929022-76-4 | |

| Record name | 2-Chloro-4-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-fluoronicotinic Acid (CAS No. 929022-76-4): A Key Building Block in Modern Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on 2-Chloro-4-fluoronicotinic acid. We will move beyond simple data recitation to explore the strategic value, synthesis, and application of this versatile heterocyclic building block, grounding our discussion in the principles of modern pharmaceutical science.

Introduction: The Strategic Value of Halogenated Pyridines

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with the pyridine ring being a cornerstone of numerous blockbuster drugs.[1] The deliberate introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy to fine-tune the physicochemical and pharmacological properties of lead compounds. This compound (CAS No. 929022-76-4) is a prime exemplar of this design philosophy. It combines the bio-isosteric and metabolic-blocking capabilities of fluorine with the synthetically versatile handle of chlorine on a biologically relevant nicotinic acid framework. The strategic placement of these halogens creates a molecule with significant potential for generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.[2][3]

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers

| Parameter | Value | Source(s) |

| CAS Number | 929022-76-4 | [4][5] |

| IUPAC Name | This compound | Sigma-Aldrich |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.54 g/mol | [4] |

| InChI Key | GXDFQGOVWALHAS-UHFFFAOYSA-N | Sigma-Aldrich |

Table 2: Physical and Safety Data

| Parameter | Value | Notes and Rationale |

| Appearance | White to off-white solid | Typical for crystalline organic acids. |

| Purity | ≥95% | Standard purity for a chemical building block. |

| Melting Point | Not specified; Est. >170 °C | Data for the target compound is not readily available. The related compound, 2-chloronicotinic acid, has a melting point of 176-178 °C.[6] Fluorine substitution can alter crystal packing and may increase the melting point. |

| Storage | Inert atmosphere, room temperature | Recommended to prevent potential degradation or reaction with atmospheric moisture, a standard precaution for reactive carboxylic acids. |

| Safety | GHS07 (Warning) | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard hazards for acidic and chlorinated organic compounds. |

Section 2: The Strategic Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties.[7] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, such as the carboxylic acid in this molecule, influencing its ionization state at physiological pH and its ability to form key interactions with biological targets.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2][7]

The chlorine atom at the 2-position serves a dual purpose. Electronically, it contributes to the overall electron-withdrawing nature of the ring system. Synthetically, it is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse chemical moieties to build molecular complexity. This combination of a metabolically robust fluorine and a synthetically labile chlorine makes this compound a highly valuable scaffold for library synthesis and lead optimization campaigns.

Section 3: Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthetic route for this compound is not prominently published, a plausible and robust pathway can be designed based on established transformations of pyridine derivatives.[9][10] The following proposed synthesis starts from the commercially available 4-fluoronicotinic acid.

Proposed Synthetic Pathway

The proposed two-step synthesis involves N-oxidation followed by regioselective chlorination. The N-oxide activation is a classic strategy to enhance the reactivity of the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 929022-76-4 [m.chemicalbook.com]

- 5. This compound | 929022-76-4 [amp.chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoronicotinic Acid

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Chloro-4-fluoronicotinic acid (CAS No: 929022-76-4), a key building block in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of a compound's physical characteristics is fundamental to its successful application in synthesis, formulation, and biological screening. This document synthesizes publicly available data with practical insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and laboratory applicability.

Introduction: The Significance of this compound in Drug Discovery

This compound is a halogenated pyridine carboxylic acid derivative. The strategic placement of chloro and fluoro substituents on the nicotinic acid scaffold makes it a versatile intermediate in the synthesis of complex molecular architectures. Halogens, particularly fluorine, are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1] This compound serves as a critical starting material for developing novel therapeutic agents, including glucocorticoid receptor ligands.[2] Its utility spans various research areas where precise molecular design is paramount for achieving desired biological activity.[3][4]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is non-negotiable for its effective use in a research setting. These parameters govern everything from reaction kinetics to storage conditions and formulation strategies. The data presented below has been aggregated from various chemical supplier databases and predictive models.

| Property | Value | Source(s) |

| CAS Number | 929022-76-4 | [2][5][6] |

| Molecular Formula | C₆H₃ClFNO₂ | [2][5][7] |

| Molecular Weight | 175.55 g/mol | [5] |

| Appearance | Off-white to light brown solid | [2][8] |

| Purity | Typically ≥95-97% | [5] |

| Melting Point | Data not widely reported. For the related compound, 2-chloronicotinic acid, the melting point is 176-178 °C.[9][10][11] | N/A |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.46 ± 0.25 (Predicted) | [2][8] |

Spectroscopic Profile: Structural Verification

While specific, dedicated spectra for this compound are not broadly published, its structure dictates a predictable spectroscopic profile. The following are expected characteristics based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals would correspond to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the adjacent chloro, fluoro, and carboxylic acid groups.

-

¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon bearing the carboxylic acid group would appear significantly downfield (δ ~165-175 ppm). The carbons bonded to the electronegative chlorine and fluorine atoms would also exhibit characteristic chemical shifts.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for confirming the presence of key functional groups.

-

O-H Stretch: A very broad band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[12]

-

C=O Stretch: A strong, sharp absorption should appear around 1700-1760 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[12]

-

C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds would be present in the fingerprint region (typically below 1400 cm⁻¹).[12]

-

Aromatic C-H and C=C/C=N Stretches: Signals for the aromatic C-H bonds would appear above 3000 cm⁻¹, while ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.[12][13]

Experimental Determination of Physical Properties

To ensure the reliability of data and batch-to-batch consistency, in-house verification of physical properties is a cornerstone of good laboratory practice. The following sections detail standard protocols for these determinations.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the DSC thermogram, representing the energy absorbed by the sample during its phase transition from solid to liquid. This method is superior to traditional capillary methods for its precision and the additional information it provides on purity and decomposition.

Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The onset temperature of the endothermic peak on the resulting thermogram is recorded as the melting point.

Solubility Assessment: The Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining aqueous solubility. It establishes equilibrium by agitating an excess of the solid compound in a solvent for an extended period. This ensures the solvent is fully saturated. Subsequent analysis of the supernatant provides a quantitative measure of solubility, a critical parameter for drug delivery and biological testing.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Safety and Handling

Proper handling is crucial when working with any chemical intermediate. The following information is derived from safety data sheets (SDS) and should be strictly adhered to.

-

Signal Word: Warning[5]

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)[5]

-

-

Hazard Statements:

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Recommended storage conditions vary, with some sources suggesting room temperature under an inert atmosphere[5] and others recommending refrigerated storage (2-8°C) under inert gas.[2][8] It is prudent to store under refrigerated, inert conditions to maximize long-term stability.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of pharmaceutical development. Its physical properties—a stable solid with predictable spectroscopic features—make it a reliable building block. A comprehensive understanding and verification of these properties, from melting point to solubility and safety profiles, are essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

-

2-chloro-4-(trifluoromethyl)nicotinic acid. Stenutz. [Link]

-

Method for preparing 2-chloronicotinic acid. Patsnap. [Link]

-

Reference Spectra. Chem 117. [Link]

-

2-Chloronicotinic acid. PubChem. [Link]

-

2-Chloronicotinic acid | CAS#:2942-59-8. Chemsrc. [Link]

-

Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

2-Chloro-4-fluorobenzonitrile. NIST WebBook. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed. [Link]

-

This compound suppliers & manufacturers in China. LookChem. [Link]

-

2-Fluoronicotinic acid. CAS Common Chemistry. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

2-Chloroisonicotinic acid. PubChem. [Link]

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor. [Link]

-

Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 929022-76-4 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 929022-76-4 [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 2-Chloro-3-fluoroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 8. This compound | 929022-76-4 [amp.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-Chloronicotinic acid | CAS#:2942-59-8 | Chemsrc [chemsrc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

Introduction: The Strategic Importance of Halogenated Heterocycles

An In-Depth Technical Guide to 2-Chloro-4-fluoronicotinic Acid: A Core Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] this compound (CAS: 929022-76-4) emerges as a particularly valuable building block, combining the reactive handles of a carboxylic acid and a chlorine atom with the modulating effect of fluorine on a pyridine ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular structure, synthesis, reactivity, and critical applications as a versatile intermediate in the synthesis of novel chemical entities.[3]

Molecular Structure and Physicochemical Properties

This compound is a pyridinecarboxylic acid derivative. The pyridine ring, an aromatic heterocycle, is substituted at position 2 with a chlorine atom, at position 3 with a carboxylic acid group, and at position 4 with a fluorine atom. This specific arrangement of functional groups dictates its reactivity and utility. The electron-withdrawing nature of the chlorine, fluorine, and the pyridine nitrogen atom makes the ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 929022-76-4 | [4][5] |

| Molecular Formula | C₆H₃ClFNO₂ | [5][6][7] |

| Molecular Weight | 175.55 g/mol | [4] |

| Appearance | Off-white to light brown solid | [6] |

| Purity | Typically ≥95-97% | [4] |

| Predicted Density | 1.576 g/cm³ | [6] |

| Predicted pKa | -0.46 ± 0.25 | [6] |

| Storage | Inert atmosphere, room temperature or 2-8°C | [4][6] |

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the spatial relationship between the functional groups on the pyridine core.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is not trivial and often involves multi-step pathways. A common conceptual approach involves the construction and subsequent functionalization of the pyridine ring. One logical synthetic route begins with a precursor like 2-chloro-4-fluoropyridine, which itself is a valuable chemical intermediate.[8][9] The critical step is the introduction of the carboxylic acid group at the 3-position, which can be achieved through methods like lithiation followed by quenching with carbon dioxide, or oxidation of a precursor group like a methyl or formyl group.

Conceptual Synthesis Workflow

The following workflow illustrates a generalized pathway for the synthesis of halogenated nicotinic acids, which serves as a logical model for producing the target compound.

Caption: Generalized synthesis workflow for this compound.

Exemplary Synthesis Protocol: Oxidation of 2-Chloro-4-fluoro-3-methylpyridine

This protocol is a representative example based on established oxidation methods for preparing nicotinic acids.[10]

Disclaimer: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Objective: To synthesize this compound via oxidation.

Materials:

-

2-Chloro-4-fluoro-3-methylpyridine (1.0 eq)

-

Potassium Permanganate (KMnO₄) (3.0-4.0 eq)

-

Water (as solvent)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-Chloro-4-fluoro-3-methylpyridine and water.

-

Oxidation: While stirring vigorously, heat the mixture to 70-80°C. Add potassium permanganate portion-wise over 2-3 hours, ensuring the temperature does not exceed 95°C. The causality for portion-wise addition is to control the exothermic reaction and prevent runaway temperatures.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Continue heating and stirring for an additional 4-6 hours after the final addition of KMnO₄ until the reaction is complete.

-

Workup - Quenching: Cool the reaction mixture to room temperature. The excess KMnO₄ is quenched by the careful, slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Workup - Filtration: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Isolation - Acidification: Combine the filtrate and washings and cool in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of 2-3. The product, this compound, will precipitate out of the solution as a solid. The rationale for acidification is to protonate the carboxylate salt, rendering it insoluble in the aqueous medium.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove residual inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a quintessential building block for creating libraries of complex molecules for drug screening. Its value lies in the differential reactivity of its functional groups. The carboxylic acid allows for standard amide bond formation, while the chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This dual functionality enables its use as a versatile scaffold.

Role as a Versatile Scaffold

The molecule serves as a foundational structure onto which various functionalities can be introduced, leading to diverse drug candidates. For instance, its related analogue, 2-chloronicotinic acid, is a key intermediate in synthesizing drugs with analgesic, anti-inflammatory, and antimicrobial properties.[11][12][13] The principles extend directly to the 4-fluoro derivative, where the fluorine atom further modulates the electronic and pharmacokinetic properties of the final compounds.[3]

Caption: Role of this compound as a versatile scaffold.

Key Applications Include:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the synthesis of derivatives that can be optimized to fit into the ATP-binding pocket of various kinases.

-

Agrochemicals: Analogous structures, like 2-chloronicotinic acid, are vital for producing herbicides and pesticides.[11] The 4-fluoro derivative offers a pathway to novel agrochemicals with potentially improved efficacy or environmental profiles.

-

GPCR Modulators: The scaffold can be elaborated to create ligands for G-protein coupled receptors, a large family of drug targets involved in numerous physiological processes.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the distinct reactivity of its chloro, fluoro, and carboxylic acid moieties, provides a robust and versatile platform for the synthesis of novel compounds. Understanding its properties, synthesis, and reaction logic is essential for professionals engaged in the discovery and development of next-generation pharmaceuticals and agrochemicals. The continued exploration of derivatives built from this scaffold promises to yield new chemical entities capable of addressing significant unmet needs in medicine and agriculture.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-fluoropyridine: Synthesis Innovations and Application Potential. Available at: [Link]

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Available at: [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. Available at: [Link]

-

PubChem. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. Available at: [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Patsnap. Method for preparing 2-chloronicotinic acid - Eureka. Available at: [Link]

- Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.

- Google Patents. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. Available at: [Link]

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

SciSpace. The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Available at: [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

-

MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Fluorination methods in drug discovery. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

- Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.

-

PubChem. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. Available at: [Link]

-

CAS Common Chemistry. 2-Fluoronicotinic acid. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 929022-76-4 [sigmaaldrich.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. This compound | 929022-76-4 [m.chemicalbook.com]

- 7. 2-Chloro-3-fluoroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-fluoronicotinic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoronicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its solubility is a critical physicochemical parameter that dictates its behavior in various stages of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and detailed methodologies required to generate and interpret such data. We delve into the molecular factors influencing its solubility, present robust protocols for experimental determination, and discuss the application of thermodynamic models for solubility prediction.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy.[1] Conversely, understanding a compound's solubility in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and developing stable formulations.[2][3]

This compound, with its halogenated pyridine ring and a carboxylic acid moiety, presents an interesting case study in solubility. The interplay of its functional groups dictates its interaction with different solvent environments. This guide will provide the necessary framework for a thorough investigation of its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide experimental design and aid in data interpretation. The solubility of this compound is influenced by several key molecular features:

-

The Nicotinic Acid Backbone: The parent molecule, nicotinic acid (niacin or Vitamin B3), exhibits appreciable water solubility due to the polar carboxylic acid group, which can participate in hydrogen bonding with water molecules.[4] Its solubility is also pH-dependent, a characteristic shared by its derivatives.[4][5]

-

Influence of Substituents:

-

Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position can impact the pKa of the carboxylic acid and the overall electron distribution of the aromatic ring.

-

Fluoro Group: The highly electronegative fluorine atom at the 4-position further modulates the electronic properties and can participate in hydrogen bonding.

-

-

Crystalline Structure: For solid solutes, the energy required to overcome the crystal lattice forces is a significant factor in the dissolution process. The arrangement of molecules in the solid state will influence the melting point and, consequently, the solubility.

The general principle of "like dissolves like" is a useful starting point. We can anticipate that this compound will exhibit some solubility in polar protic solvents (like water and alcohols) due to its carboxylic acid group, and in polar aprotic solvents that can interact with its dipole moment. Its solubility in nonpolar solvents is expected to be limited.

Several thermodynamic models can be employed to predict solubility with varying degrees of accuracy, including UNIFAC, NRTL-SAC, and COSMO-RS.[3][6][7] These models use group contribution methods or quantum chemical calculations to estimate the activity coefficients of the solute in different solvents, which are then used to predict solubility.[2][6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method, which allows for the establishment of equilibrium between the dissolved and undissolved solute.[8] This is a cornerstone technique for generating thermodynamic solubility data, which represents the maximum amount of a substance that can be dissolved in a solvent under specified conditions.[9]

Materials and Equipment

-

Solute: this compound (purity >97%)[10]

-

Solvents: A range of analytical grade solvents should be selected to cover a spectrum of polarities, including:

-

Purified water (Type I)

-

pH-buffered aqueous solutions (e.g., pH 2, 5, 7.4)

-

Methanol, Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Toluene

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the bottom.

-

Pipette a known volume of each selected solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (298.15 K) and 37 °C (310.15 K) to assess temperature dependence.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered samples with a suitable mobile phase or solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Calculation and Expression:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Water (pH 7.0) | 9.0 | 80.1 | Experimental Value | Experimental Value |

| Methanol | 6.6 | 32.7 | Experimental Value | Experimental Value |

| Ethanol | 5.2 | 24.5 | Experimental Value | Experimental Value |

| Acetonitrile | 6.2 | 37.5 | Experimental Value | Experimental Value |

| Acetone | 5.4 | 20.7 | Experimental Value | Experimental Value |

| Ethyl Acetate | 4.3 | 6.0 | Experimental Value | Experimental Value |

| Toluene | 2.4 | 2.4 | Experimental Value | Experimental Value |

Note: Polarity index and dielectric constant values are approximate and can be found in standard chemical reference literature.[11][12]

pH-Solubility Profile

For an ionizable compound like this compound, its solubility in aqueous media will be highly dependent on the pH. A pH-solubility profile should be generated by measuring its solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1 to 8).

Caption: pH-dependent speciation of this compound.

The resulting data will reveal the intrinsic solubility (solubility of the neutral form) and the pKa of the compound. This information is crucial for predicting its absorption in the gastrointestinal tract.

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications:

-

Process Chemistry: Solubility data in organic solvents guides the selection of appropriate solvents for synthesis, work-up, and crystallization, impacting yield and purity.

-

Preformulation: The pH-solubility profile is essential for developing oral dosage forms. For poorly soluble compounds, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.[1][13]

-

Pharmacokinetics: Aqueous solubility is a key determinant of the dissolution rate and, consequently, the absorption and bioavailability of an orally administered drug.[1][9]

Conclusion

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. This compound | 929022-76-4 [sigmaaldrich.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Solubility & Method for determination of solubility | PPTX [slideshare.net]

Spectroscopic data of 2-Chloro-4-fluoronicotinic acid

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Chloro-4-fluoronicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (CAS No. 929022-76-4).[1][2] As a halogenated pyridine derivative, this compound is a potentially valuable building block for novel pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust, predictive framework for researchers. This guide details the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, offering in-depth rationale for the predicted values based on the electronic effects of the chloro, fluoro, and carboxylic acid substituents. Standardized experimental protocols for acquiring such data are also provided to facilitate practical laboratory work.

Molecular Structure and Electronic Influence

This compound is a pyridine ring substituted at key positions, each influencing the molecule's electronic environment and, consequently, its spectroscopic signature.

-

Pyridine Ring: An electron-deficient aromatic system due to the electronegative nitrogen atom.

-

2-Chloro Group: Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its primary influence is deshielding adjacent nuclei.

-

4-Fluoro Group: The most electronegative element, it exhibits a very strong -I effect and a weak +R effect, significantly impacting the electronic environment of the entire ring.

-

3-Carboxylic Acid Group: A meta-director and a strong electron-withdrawing group (-I, -R), it deshields the ring protons and carbons.

These combined effects create a highly electron-deficient aromatic system, which is reflected in the predicted downfield chemical shifts in NMR spectroscopy.

Figure 1: Molecular Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the protons at the C5 and C6 positions. The strong electron-withdrawing nature of the substituents will shift these signals significantly downfield compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H6 | ~8.7 - 8.9 | Doublet (d) | JH6-H5 = ~5.0 Hz | Positioned ortho to the ring nitrogen, resulting in significant deshielding. |

| H5 | ~7.8 - 8.0 | Doublet of doublets (dd) | JH5-H6 = ~5.0 Hz, JH5-F4 = ~8-10 Hz | Influenced by ortho coupling to H6 and a key ⁴J (para) coupling to the fluorine atom. |

| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | Typical chemical shift for a carboxylic acid proton, often broad due to hydrogen exchange. |

Interpretation: The proton at C6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a simple doublet due to ortho-coupling with the H5 proton. The H5 proton's signal will be split into a doublet by H6 and further split by the fluorine atom at C4 (para-coupling, ⁴JHF), resulting in a doublet of doublets. The observation of this H-F coupling is a critical validation point for the proposed structure.

Figure 2: Predicted ¹H NMR coupling relationships in this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are heavily influenced by the directly attached electronegative substituents (Cl and F) and the carboxyl group. A key feature will be the presence of carbon-fluorine couplings (JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Rationale |

|---|---|---|---|---|

| COOH | ~164 - 166 | Singlet (or narrow doublet) | - | Typical range for a carboxylic acid carbon. May show small ⁴JCF coupling. |

| C4 | ~160 - 165 | Doublet (d) | ¹JCF = ~240-260 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |

| C2 | ~152 - 155 | Doublet (d) | ²JCF = ~15-25 Hz | Attached to chlorine and nitrogen. Deshielded and shows a two-bond coupling to fluorine. |

| C6 | ~150 - 153 | Singlet (or narrow doublet) | ⁴JCF = ~1-4 Hz | Alpha to nitrogen, significantly deshielded. |

| C5 | ~115 - 118 | Doublet (d) | ³JCF = ~4-8 Hz | Shielded relative to other ring carbons but shows a three-bond coupling to fluorine. |

| C3 | ~122 - 125 | Doublet (d) | ²JCF = ~18-28 Hz | Attached to the carboxyl group and shows a two-bond coupling to fluorine. |

Interpretation: The carbons directly bonded to fluorine (C4) and chlorine (C2) are expected to be the most downfield among the ring carbons, with C4 exhibiting a characteristic large one-bond coupling constant with ¹⁹F. The other ring carbons will also show smaller couplings to the fluorine atom over two, three, and four bonds, providing definitive structural information. The chemical shifts are estimations based on data from analogous compounds like 2-chloronicotinic acid and various fluorinated pyridines.[3][4][5]

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of any chlorine-containing ion (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 3: Predicted Key Ions in EI-Mass Spectrum

| m/z (for ³⁵Cl) | Predicted Ion | Formula | Rationale for Formation |

|---|---|---|---|

| 175 | [M]⁺ | [C₆H₃³⁵ClFNO₂]⁺ | Molecular ion. An M+2 peak at m/z 177 (for ³⁷Cl) should be present at ~1/3 the intensity. |

| 158 | [M - OH]⁺ | [C₆H₂³⁵ClFNO]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 130 | [M - COOH]⁺ | [C₅H₂³⁵ClFN]⁺ | Decarboxylation, loss of the entire carboxylic acid group as a radical. |

| 112 | [M - OH - CO]⁺ | [C₅H₂³⁵ClFN]⁺ | Subsequent loss of carbon monoxide from the [M - OH]⁺ ion. |

| 95 | [M - COOH - Cl]⁺ | [C₅H₂FN]⁺ | Loss of a chlorine radical from the decarboxylated ion. |

Interpretation: The molecular ion at m/z 175 is the primary indicator of the compound's mass.[1] The fragmentation pathway is likely initiated by the loss of the hydroxyl or the entire carboxyl group, which are common fragmentation patterns for carboxylic acids.[6] Subsequent losses of stable neutral molecules like CO or radicals like Cl would lead to the other observed fragment ions.

Figure 3: Predicted major fragmentation pathway for this compound in EI-MS.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7][8] |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Typical position for a carbonyl in an aromatic carboxylic acid.[9] |

| 1580-1610 | C=C / C=N ring stretches | Medium | Aromatic ring stretching vibrations. |

| ~1400-1450 | O-H bend | Medium | In-plane bending of the carboxylic acid O-H group. |

| 1200-1300 | C-O stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~1100-1200 | C-F stretch | Strong | Characteristic strong absorption for an aryl-fluoride bond. |

| ~700-800 | C-Cl stretch | Medium-Strong | Characteristic absorption for an aryl-chloride bond. |

Interpretation: The most prominent feature will be the very broad O-H stretch from the carboxylic acid, which often obscures the C-H stretching region around 3000 cm⁻¹. The strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ is another definitive feature. The presence of strong bands in the lower wavenumber region (~1150 cm⁻¹ and ~750 cm⁻¹) will be indicative of the C-F and C-Cl bonds, respectively, confirming the halogenation of the molecule.[8]

Standard Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following generalized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution and sensitivity).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[10]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electron Ionization (EI) is suitable for providing detailed fragmentation information for structural elucidation. Electrospray Ionization (ESI) can also be used, particularly for accurate mass determination of the molecular ion.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or a Quadrupole) is recommended.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, record a background spectrum of the empty, clean ATR crystal.

-

Next, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a unique "fingerprint" for this molecule. The key predicted features—including the downfield aromatic signals with H-F coupling in ¹H NMR, the large ¹JCF coupling in ¹³C NMR, the characteristic isotopic pattern of the molecular ion in MS, and the strong carbonyl and C-halogen absorptions in IR—offer a robust set of criteria for the structural confirmation and quality control of this compound in a research or development setting.

References

-

PubChem. 2-Chloronicotinic acid. [Link]

-

PubChem. 2-Fluoronicotinic acid. [Link]

-

PubMed Central. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. 2-Chloroisonicotinic acid. [Link]

-

PubChem. 2-Chloro-4-fluoropyridine. [Link]

-

NIST WebBook. 2-Chloro-4-fluorobenzonitrile. [Link]

-

YouTube. common absorbances in infrared spectroscopy. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

iChemical. 4-Chloronicotinic acid, CAS No. 10177-29-4. [Link]

-

YouTube. Interpreting Mass Spectra - A-level Chemistry. [Link]

Sources

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. This compound | 929022-76-4 [m.chemicalbook.com]

- 3. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-Chloro-4-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial landscape for 2-Chloro-4-fluoronicotinic acid, a critical building block in contemporary pharmaceutical research and development. Beyond a simple supplier list, this document offers a technical framework for evaluating, selecting, and verifying the quality of this essential reagent to ensure the integrity and reproducibility of your research.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a strategically important halogenated pyridine derivative used in the synthesis of complex organic molecules.[1][2] Its value in medicinal chemistry stems from the unique positioning of its substituents: a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a carboxylic acid at the 3-position. This arrangement provides medicinal chemists with multiple reactive sites for various coupling and derivatization reactions.

The presence of both chloro and fluoro groups significantly influences the electronic properties of the pyridine ring, making it a versatile building block for novel therapeutic agents.[3][4] These halogens can modulate the acidity (pKa) of the pyridine nitrogen and act as key interaction points with biological targets. Furthermore, they can be exploited to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profiles, such as metabolic stability and membrane permeability.[3] The applications of this compound are widespread, particularly in the development of kinase inhibitors and other targeted therapies for diseases like cancer.[5]

Identifying Commercial Suppliers: A Comparative Analysis

Selecting a dependable supplier for this compound is a foundational step that can profoundly influence a project's success. The following table offers a comparative look at several prominent commercial suppliers, highlighting key parameters to aid in your initial screening process.

Table 1: Comparative Analysis of Commercial Suppliers for this compound

| Supplier | Purity | Available Quantities |

| Fisher Scientific (eMolecules) | 96% | 5g[6] |

| CymitQuimica | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g[7] |

| Sigma-Aldrich (ChemScene) | 95% | Not specified |

| J&W Pharmlab | Not specified | Custom and bulk sizes available[8] |

Supplier Evaluation and Qualification Workflow

A systematic approach to qualifying a supplier is crucial for mitigating risks related to reagent quality and supply chain consistency. The workflow below outlines a robust process for evaluating and selecting the most suitable supplier for your specific research and development needs.

Caption: A three-phase workflow for commercial supplier evaluation.

In-House Quality Control and Verification Protocol

Even with a supplier-provided Certificate of Analysis (CoA), performing in-house quality control (QC) is essential to independently verify the identity, purity, and overall quality of the procured material.[9][10] This validation step ensures the reagent meets the stringent requirements of your application and aids in troubleshooting any unforeseen experimental results.[11]

Experimental Protocol: Full Characterization of this compound

Objective: To confirm the identity and purity of commercially sourced this compound.

Materials:

-

This compound sample

-

Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Formic acid (for mobile phase)

-

High-Resolution Mass Spectrometer (HRMS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

Step 1: Visual Inspection

-

Visually examine the material for uniform color and consistency. It should appear as a solid.[7] Note any deviations from the expected appearance.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is a powerful technique for unambiguous structure elucidation and the identification of proton- and carbon-containing impurities.[12]

-

¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

Acquire a ¹H NMR spectrum. The resulting chemical shifts (δ) and coupling constants (J) should align with the known structure of this compound.

-

-

¹³C NMR:

-

Using the same sample, acquire a ¹³C NMR spectrum.

-

Confirm the presence of the correct number of carbon signals, including the carbonyl carbon.

-

-

¹⁹F NMR:

-

Acquire a ¹⁹F NMR spectrum to verify the presence and chemical environment of the fluorine atom.

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a highly sensitive method for determining compound purity and detecting impurities that may not be visible by NMR.[12]

-

Method:

-

Prepare a stock solution of the sample (e.g., 1 mg/mL in acetonitrile).

-

Utilize a reverse-phase C18 column.

-

Employ a gradient elution method with a mobile phase of water and acetonitrile, each containing 0.1% formic acid.

-

Monitor the elution at an appropriate wavelength (e.g., 254 nm).

-

Calculate the purity based on the relative area of the primary peak.

-

Step 4: High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides a precise mass measurement, which confirms the elemental composition of the molecule.[12]

-

Method:

-

Prepare a dilute solution of the sample.

-

Introduce the solution into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

-

Determine the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺) and compare it to the theoretically calculated mass.

-

Caption: A streamlined workflow for in-house QC verification.

Conclusion

The successful incorporation of this compound into any drug discovery program hinges on the procurement of high-quality, well-characterized material. By instituting a stringent supplier qualification process and a thorough in-house QC protocol, researchers can ensure the reliability of their starting materials. This, in turn, leads to more reproducible experimental data and accelerates the overall discovery timeline. The framework presented in this guide should be adapted to the specific needs and risk tolerance of your organization.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Available at: [Link]

-

Eurofins. Analytical Method Summaries. Available at: [Link]

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Johnson R, Bear J. Fluorination doubles JAK inhibitor half-life in vivo. Mol Pharmacol. 2018;94(3):642-650.

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Patsnap. Method for preparing 2-chloronicotinic acid - Eureka. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. Available at: [Link]

-

PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available at: [Link]

- Harvey, D. Analytical Chemistry 2.0. Chapter 15.

-

Eurachem. Guide to Quality in Analytical Chemistry. Available at: [Link]

- Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8372-8417.

- Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 100.

-

AZoLifeSciences. (2021, October 21). Understanding Quality Control in Analytical Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. eMolecules this compound | 929022-76-4 | 5G | Purity: | Fisher Scientific [fishersci.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. asdlib.org [asdlib.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. eurachem.org [eurachem.org]

- 12. jocpr.com [jocpr.com]

Literature review on 2-Chloro-4-fluoronicotinic acid

An In-depth Technical Guide to 2-Chloro-4-fluoronicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic use of halogenated heterocyclic building blocks is not merely an option but a cornerstone of rational drug design. These scaffolds provide a robust framework upon which chemists can construct novel molecular architectures with finely tuned pharmacological profiles. Among these, this compound (CAS No. 929022-76-4) emerges as a particularly valuable, albeit specialized, intermediate. Its trifunctional nature—a nucleophilic pyridine core, an electrophilic carboxylic acid, and two distinct halogen atoms at strategic positions—offers a rich playground for synthetic diversification.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the why—the causality behind synthetic choices and the strategic value of this molecule's unique features. We will explore its synthesis, dissect its reactivity, and project its potential applications, grounding our discussion in the principles of physical organic chemistry and contemporary drug design.

The Strategic Value of this compound in Synthesis

The utility of any synthetic building block is defined by its ability to introduce desirable structural and physicochemical properties into a target molecule. Halogenation is a premier strategy for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity.[1][2]

-

The Fluoro Substituent (C4): The fluorine atom at the C4 position is a powerful modulator of local electronics. Its high electronegativity can lower the pKa of the pyridine nitrogen, reducing basicity and potentially mitigating off-target interactions with physiological amines. Furthermore, a C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

-

The Chloro Substituent (C2): The chlorine atom at the C2 position serves a dual purpose. Electronically, it further withdraws electron density from the ring. Synthetically, it is the key reactive handle. The C2 position on a pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) and serves as an excellent anchor point for palladium-catalyzed cross-coupling reactions, a pillar of modern drug synthesis.[2]

-

The Carboxylic Acid (C3): This group provides the primary vector for diversification through amide bond formation, creating libraries of compounds for structure-activity relationship (SAR) studies. It is the classical anchor point for engaging with biological targets.

The orthogonal reactivity of these three functional groups is what makes this compound a highly strategic intermediate for building complex, drug-like molecules.

Physicochemical and Spectroscopic Profile

A clear understanding of a molecule's fundamental properties is the prerequisite for its effective use in synthesis.

Core Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 929022-76-4 | [4][5] |

| Molecular Formula | C₆H₃ClFNO₂ | [4][5] |

| Molecular Weight | 175.55 g/mol | [4][5] |

| Appearance | Off-white to light brown solid | |

| IUPAC Name | 2-chloro-4-fluoropyridine-3-carboxylic acid | |

| SMILES | O=C(O)C1=C(Cl)N=CC=C1F | [4] |

| InChI Key | GXDFQGOVWALHAS-UHFFFAOYSA-N | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [5] |

Structural Elucidation (Predicted Spectroscopic Data)

While experimental spectra for this specific compound are not widely available in public databases, its structure can be confidently confirmed using standard spectroscopic methods. The expected NMR chemical shifts are predictable based on established substituent effects on the pyridine ring.[6][7]

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale & Expected Multiplicity |

| ¹H NMR | H-5 | ~ 8.3 - 8.5 | Doublet. Deshielded by adjacent pyridine nitrogen and influenced by the C4-fluoro substituent. |

| ¹H NMR | H-6 | ~ 7.4 - 7.6 | Doublet of doublets. Coupled to both H-5 and the C4-fluoro atom. |

| ¹³C NMR | C=O | ~ 165 - 168 | Carbonyl carbon, typically in this region. |

| ¹³C NMR | C-4 | ~ 160 - 164 (d) | Large ¹JC-F coupling constant. Highly deshielded due to direct attachment to fluorine. |

| ¹³C NMR | C-2 | ~ 150 - 153 | Deshielded by both the adjacent nitrogen and the attached chlorine atom. |

| ¹³C NMR | C-6 | ~ 148 - 151 (d) | Deshielded by pyridine nitrogen. Shows smaller ³JC-F coupling. |

| ¹³C NMR | C-5 | ~ 115 - 118 (d) | Shielded relative to other ring carbons. Shows ²JC-F coupling. |

| ¹³C NMR | C-3 | ~ 112 - 115 | Shielded position, adjacent to the carboxyl group. |

-

Infrared (IR) Spectroscopy: Expect strong characteristic peaks for O-H stretching (broad, ~2500-3300 cm⁻¹) and C=O stretching (~1700-1725 cm⁻¹) of the carboxylic acid, along with C-Cl (~700-800 cm⁻¹) and C-F (~1000-1100 cm⁻¹) vibrations.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of approximately 3:1).

Synthesis Strategy and Methodology

Published, peer-reviewed synthetic procedures for this compound are scarce, indicating its status as a specialized reagent. However, a robust synthetic route can be proposed based on established methodologies in heterocyclic chemistry. A logical approach involves the regioselective functionalization of a simpler pyridine precursor.

Proposed Retrosynthetic Pathway

A plausible pathway leverages directed ortho-metalation (DoM), a powerful tool for regioselective substitution on aromatic rings.

Field-Proven Experimental Protocol (Adapted)

This protocol is an adapted, multi-step procedure based on known transformations for analogous pyridine systems.[8] It represents a self-validating system where the success of each step can be confirmed by standard analytical techniques before proceeding.

Step 1: Synthesis of 2-Chloro-4-iodopyridine

-

Causality: This step uses Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, to selectively deprotonate the C4 position of 2-chloropyridine. The chloro group at C2 directs the deprotonation to the adjacent C3 or the remote C4. Steric hindrance from the bulky LDA favors deprotonation at the more accessible C4 position. The resulting lithiated intermediate is a potent nucleophile that is quenched with an iodine source.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF to form LDA in situ.

-

Add 2-chloropyridine (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add a solution of iodine (I₂, 1.2 eq) in THF dropwise. The dark color of the iodine should dissipate upon addition.

-

Allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 2-chloro-4-iodopyridine.

-

Step 2: Synthesis of this compound

-

Causality: This is a more complex transformation. A one-pot lithiation-carboxylation followed by a subsequent halogen exchange could be envisioned. Alternatively, direct fluorination of an iodo- or bromo-precursor using a nucleophilic fluorinating agent (e.g., CsF) or a palladium-catalyzed reaction is a modern approach. The following describes a lithiation-carboxylation of the product from Step 1, which would yield 2-chloro-4-iodonicotinic acid, a close precursor. The final I-to-F exchange is a challenging step that often requires specialized catalysts (e.g., Buchwald ligands with a palladium source and a fluoride source like AgF).

-

Methodology (for the precursor 2-chloro-4-iodonicotinic acid):

-

Dissolve 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

-

Add LDA (1.1 eq) dropwise and stir for 1 hour to effect a lithium-halogen exchange, forming 2-chloro-4-lithiopyridine.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 2 hours or add an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum. This would yield 2-chloro-4-iodonicotinic acid, which could then be subjected to fluorination conditions.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential, controlled modifications.

Workflow for Small Molecule Library Synthesis

A typical workflow for leveraging this building block in a drug discovery program involves initial derivatization at the carboxylic acid, followed by diversification at the C2-chloro position. This strategy allows for the rapid generation of a matrix of related compounds to explore the chemical space around a biological target.

Applications in Medicinal Chemistry

While specific drugs derived from this compound are not yet in the public domain, its value can be projected from the extensive use of its parent scaffold, 2-chloronicotinic acid, and the known benefits of fluorination. Derivatives of 2-chloronicotinic acid are key intermediates in the synthesis of anti-inflammatory drugs, antibiotics, and herbicides.[9][10]

The introduction of the C4-fluoro group offers medicinal chemists a powerful tool to overcome common drug development hurdles:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), preventing unwanted degradation of the drug.[1]

-

Receptor Binding: Fluorine can participate in favorable non-covalent interactions (dipole-dipole, hydrogen bonds) with protein targets, potentially increasing binding affinity and potency.

-

Membrane Permeability: Selective fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

This scaffold is therefore an ideal starting point for developing kinase inhibitors, GPCR modulators, and other targeted therapies where precise control over physicochemical properties is paramount.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

| Hazard Class | Statement | Pictogram |

| Acute Toxicity | H302: Harmful if swallowed | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Respiratory | H335: May cause respiratory irritation | GHS07 |

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Conclusion and Future Outlook